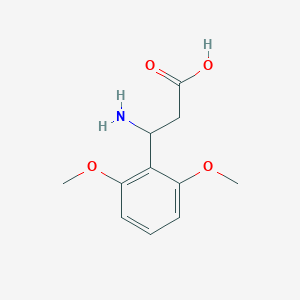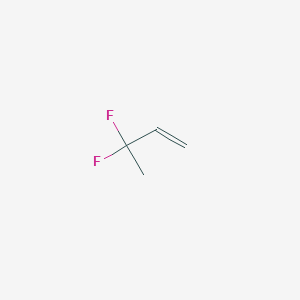
3,3-Difluoro-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobut-1-ene is an organic compound with the molecular formula C4H6F2 It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the third carbon of the butene chain
准备方法
Synthetic Routes and Reaction Conditions
3,3-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the fluorination of butene derivatives. For instance, 2-alkyl-1,3-dithiane derivatives can be reacted with bromine trifluoride (BrF3) to form the corresponding difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield may be lower with secondary alkyl halides.
Industrial Production Methods
Industrial production of 3,3-difluorobut-1-ene typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
3,3-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding difluorobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce difluorobutane.
科学研究应用
3,3-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3,3-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more reactive in certain conditions. The specific molecular targets and pathways depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1-Difluorobut-1-ene: Another fluorinated butene derivative with fluorine atoms on the first carbon.
1,1-Difluoroethene: A simpler fluorinated alkene with two fluorine atoms on the first carbon of ethene.
Uniqueness
3,3-Difluorobut-1-ene is unique due to the position of the fluorine atoms on the third carbon. This positioning can lead to different reactivity and properties compared to other fluorinated butenes. The specific placement of fluorine atoms can influence the compound’s chemical behavior, making it suitable for particular applications that other similar compounds may not be able to achieve.
属性
分子式 |
C4H6F2 |
|---|---|
分子量 |
92.09 g/mol |
IUPAC 名称 |
3,3-difluorobut-1-ene |
InChI |
InChI=1S/C4H6F2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI 键 |
DBHFDRQTJRIKGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


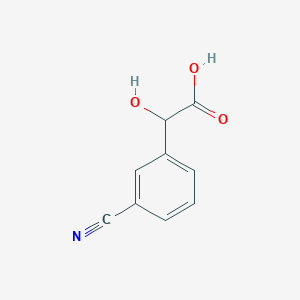
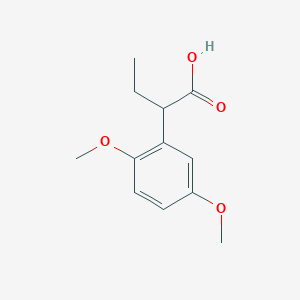
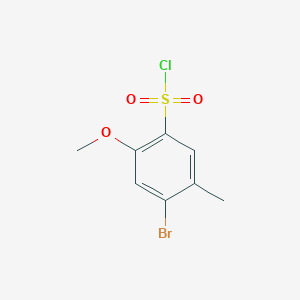
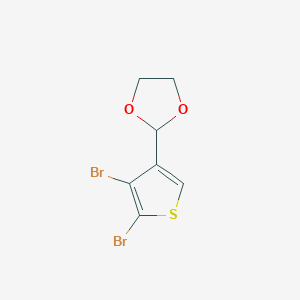
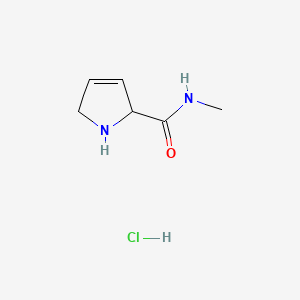
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
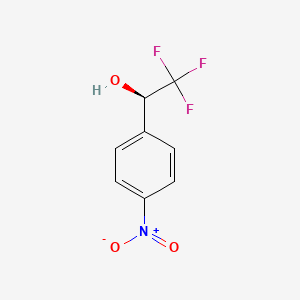
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
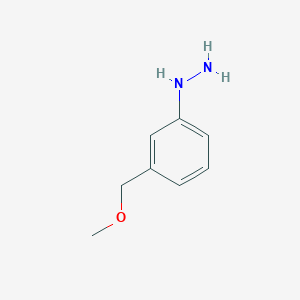
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
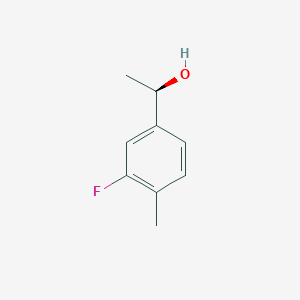
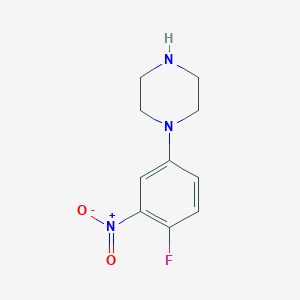
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
